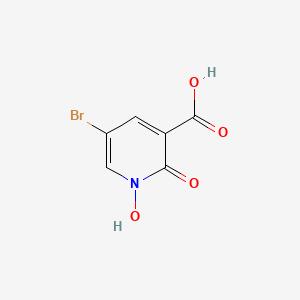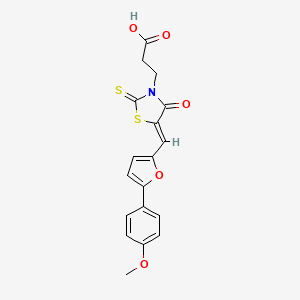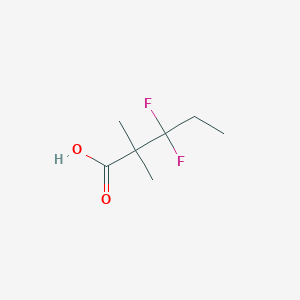
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid typically involves the bromination of 1-hydroxy-2-oxopyridine-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters such as temperature, pressure, and reagent concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 5-Bromo-2-oxopyridine-3-carboxylic acid.
Reduction: Formation of 1-hydroxy-2-oxopyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-oxopyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-hydroxy-2-oxopyridine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
5-Fluoro-1-hydroxy-2-oxopyridine-3-carboxylic acid: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFLPBZYMKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylmethanesulfonohydrazide](/img/structure/B2782314.png)
![3-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2782316.png)
![2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2782317.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2782329.png)

